4-叠氮基根皮苷

描述

The description of a compound usually includes its chemical formula, molecular weight, and structural formula. It may also include information about where it is commonly found or produced and its uses .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and yields .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, and stability .科学研究应用

Novel Strategy: The inhibition of GGPPS by 4-Azidophlorizin represents a novel therapeutic strategy for NAFLD treatment .

Prenylation and Protein Function

Prenylation is a post-translational modification crucial for protein function. GGPPS plays a key role in prenylation by providing geranylgeranyl diphosphate (GGPP), which is essential for attaching lipid moieties to proteins. 4-Azidophlorizin’s inhibition of GGPPS affects protein prenylation, potentially influencing cellular processes .

Antiviral Properties

Although research is ongoing, some studies suggest that 4-Azidophlorizin may exhibit antiviral activity. Its impact on viral replication and host cell functions warrants further investigation .

Cancer Research

Given the role of prenylation in cancer cell signaling, 4-Azidophlorizin’s GGPPS inhibition could have implications in cancer therapy. Researchers are exploring its effects on cancer cell growth and metastasis .

Neurological Disorders

Prenylation is critical for neuronal function. Investigating 4-Azidophlorizin’s impact on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, may reveal novel therapeutic avenues .

Cardiovascular Health

GGPPS inhibition affects vascular smooth muscle cells and endothelial function. 4-Azidophlorizin’s potential role in cardiovascular health merits further study .

作用机制

Target of Action

The primary target of 4-Azidophlorizin is Geranylgeranyl Diphosphate Synthase (GGPPS) . GGPPS is a potential therapeutic target for the treatment of non-alcoholic fatty liver disease (NAFLD) . It plays a crucial role in the biosynthesis of isoprenoid chains, which are essential for various cellular functions.

Mode of Action

4-Azidophlorizin interacts with GGPPS and promotes its degradation via the ubiquitin-proteasome pathway . This interaction inhibits the accumulation of lipids in primary hepatocytes and decreases lipogenic gene expression .

Biochemical Pathways

The action of 4-Azidophlorizin affects the lipid metabolism pathway . By promoting the degradation of GGPPS, it inhibits lipid accumulation and decreases the expression of lipogenic genes . This leads to a reduction in hepatic lipid overload, a characteristic feature of NAFLD .

Result of Action

Pharmacological studies have shown that 4-Azidophlorizin can attenuate hepatic steatosis and improve liver injury in high-fat diet-induced mice . This indicates that the compound has a significant therapeutic effect on NAFLD .

Action Environment

It’s worth noting that the compound has been shown to be effective in vivo, suggesting it can function effectively within the complex environment of a living organism .

安全和危害

属性

IUPAC Name |

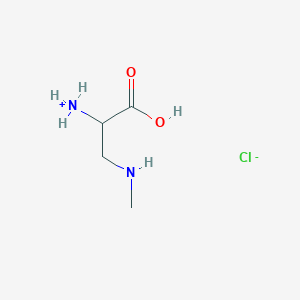

3-(4-azidophenyl)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O9/c22-24-23-11-4-1-10(2-5-11)3-6-13(27)17-14(28)7-12(26)8-15(17)32-21-20(31)19(30)18(29)16(9-25)33-21/h1-2,4-5,7-8,16,18-21,25-26,28-31H,3,6,9H2/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCDEMZKQHNYNE-QNDFHXLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70229761 | |

| Record name | 4-Azidophlorhizin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azidophlorhizin | |

CAS RN |

79541-46-1 | |

| Record name | 4-Azidophlorhizin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079541461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azidophlorhizin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does 4-Azidophlorizin interact with its target, and what are the downstream effects?

A1: 4-Azidophlorizin acts as a high-affinity probe for the sodium/glucose cotransporter (SGLT), particularly SGLT1 and SGLT2, which are primarily found in the small intestine and kidneys, respectively. [, , ] Upon UV irradiation, the azide group in 4-AZ becomes reactive and forms a covalent bond with the transporter protein. This irreversible binding inhibits glucose transport across cell membranes. [, ] The downstream effects of this inhibition can vary depending on the context but often include reduced glucose uptake and altered cellular metabolism. [, ]

Q2: Can you elaborate on the research highlighting 4-Azidophlorizin's potential therapeutic benefit in fatty liver disease?

A3: A study demonstrated that 4-Azidophlorizin could alleviate hepatic steatosis, a condition characterized by fat accumulation in the liver. [] The research revealed that 4-AZ promotes the degradation of geranylgeranyl diphosphate synthase (GGPPS) via the ubiquitin-proteasome pathway. [] GGPPS plays a crucial role in lipid synthesis, and its degradation by 4-AZ resulted in reduced lipid accumulation in both in vitro and in vivo models of fatty liver disease. [] This finding suggests a potential therapeutic application of 4-AZ in treating fatty liver disease.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

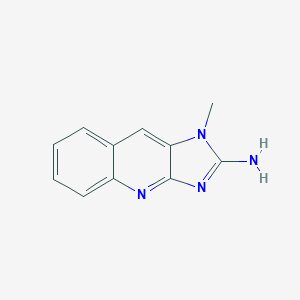

![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)

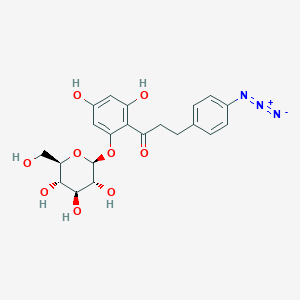

![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)

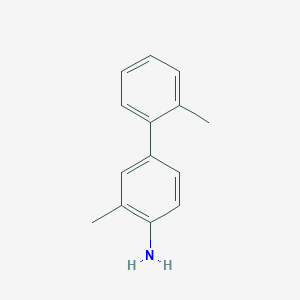

![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)

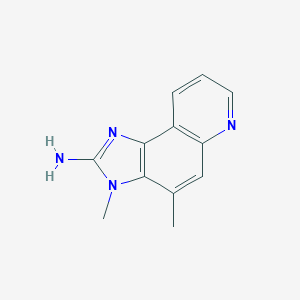

![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)

![2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline](/img/structure/B43383.png)